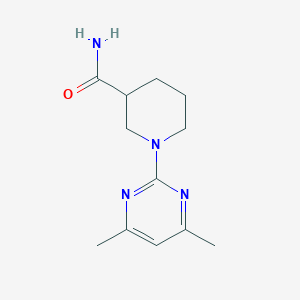

![molecular formula C26H28N2O3 B11047913 4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11047913.png)

4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex organic compound characterized by its unique spiro structure, which integrates a pyrrolidine ring with a pyrroloquinoline system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride (C₆H₅COCl) and a Lewis acid catalyst.

Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF).

Methoxylation: The methoxy group is introduced using methanol (CH₃OH) and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Benzoyl-8'-Methoxy-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden, was zur Bildung von Chinolinderivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an der Benzoyl- bzw. Methoxyposition auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ unter sauren oder neutralen Bedingungen.

Reduktion: LiAlH₄ in wasserfreiem Ether.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die elektrophile Substitution; Nucleophile wie Natriummethoxid (NaOCH₃) für die nucleophile Substitution.

Hauptprodukte

Oxidation: Chinolinderivate mit verschiedenen funktionellen Gruppen.

Reduktion: Alkoholderivate der ursprünglichen Verbindung.

Substitution: Halogenierte oder methoxylierte Derivate.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-8'-Methoxy-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein zur Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf seine Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.

Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien, wie z. B. organischer Halbleiter und Leuchtdioden (LEDs).

5. Wirkmechanismus

Der Wirkmechanismus von 4-Benzoyl-8'-Methoxy-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Spirostruktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen und deren Aktivität zu hemmen. Darüber hinaus können ihre Benzoyl- und Methoxygruppen an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen und die Verbindung innerhalb der Zielstruktur stabilisieren.

Wirkmechanismus

The mechanism of action of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, its benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Benzoyl-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on: Fehlt die Methoxygruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.

8'-Methoxy-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on: Fehlt die Benzoylgruppe, was möglicherweise ihre Wechselwirkung mit molekularen Zielstrukturen verändert.

Einzigartigkeit

4-Benzoyl-8'-Methoxy-1,4',4',6'-Tetramethyl-4'H-Spiro[pyrrolidin-3,1'-pyrrolo[3,2,1-ij]chinolin]-2'-on ist einzigartig durch seine Kombination von Benzoyl- und Methoxygruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität erhöht sein Potenzial als vielseitige Verbindung in verschiedenen Forschungs- und industriellen Anwendungen.

Eigenschaften

Molekularformel |

C26H28N2O3 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

4'-benzoyl-6-methoxy-1',9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C26H28N2O3/c1-16-13-25(2,3)28-22-19(16)11-18(31-5)12-20(22)26(24(28)30)15-27(4)14-21(26)23(29)17-9-7-6-8-10-17/h6-13,21H,14-15H2,1-5H3 |

InChI-Schlüssel |

MPUCDMGMQBYKQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)CN(CC4C(=O)C5=CC=CC=C5)C)OC)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)

![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)

![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)

![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)

![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11047898.png)

![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)

![2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047905.png)